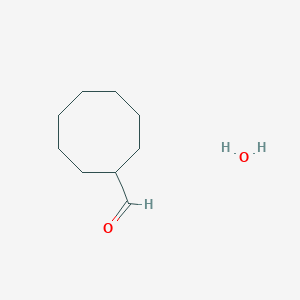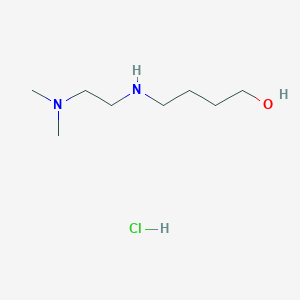
4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride
Vue d'ensemble
Description
4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable reagent in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride typically involves the reaction of 4-aminobutan-1-ol with 2-dimethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines and ethers.
Applications De Recherche Scientifique
4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in biochemical assays, and a precursor in the development of pharmaceuticals. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride exerts its effects depends on its specific application. In catalytic reactions, it may act as a nucleophile or an electrophile, facilitating the formation of new chemical bonds. In biochemical assays, it may interact with enzymes or other biomolecules to modulate their activity.
Molecular Targets and Pathways:
Catalysis: Targets include various organic substrates and intermediates in synthetic pathways.
Biochemical Assays: Interacts with enzymes, receptors, and other biomolecules involved in biological processes.
Comparaison Avec Des Composés Similaires
4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride is unique in its structural features and reactivity compared to other similar compounds. Some of the similar compounds include:
4-Dimethylaminopyridine (DMAP): A more basic derivative of pyridine, used as a catalyst in esterification reactions.
N,N-Dimethylethanolamine (DEA): A compound with similar amine functionalities, used in various industrial applications.
4-Aminobutanol: A simpler amine derivative, often used as a solvent or intermediate in organic synthesis.
These compounds share some similarities in their amine functionalities but differ in their specific applications and reactivity profiles.
Propriétés
IUPAC Name |
4-[2-(dimethylamino)ethylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O.ClH/c1-10(2)7-6-9-5-3-4-8-11;/h9,11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNZUPNAFMPINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2288710-40-5 | |
| Record name | 1-Butanol, 4-[[2-(dimethylamino)ethyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2288710-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


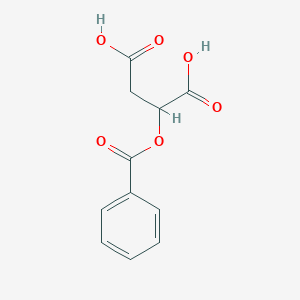
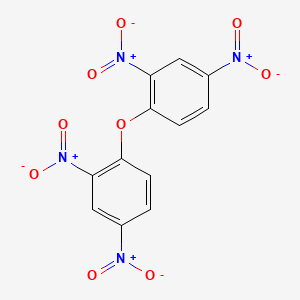
![(2-Benzyl-1,3-thiazol-4-yl)-[4-(oxolan-2-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B1654338.png)
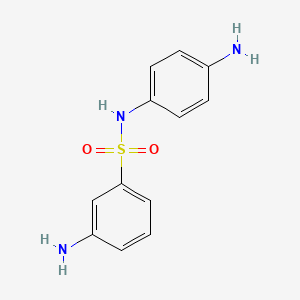
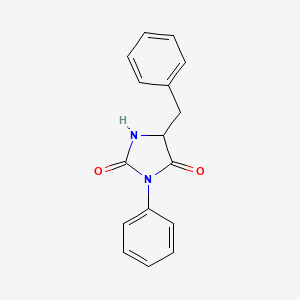
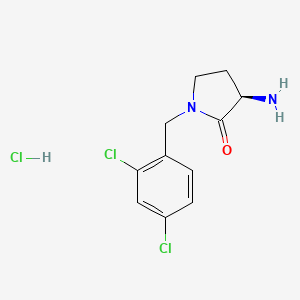
![3,5-Dimethyl-1-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B1654345.png)

![N-[[(2S,4S)-4-Fluoro-1-pyridazin-3-ylpyrrolidin-2-yl]methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B1654349.png)
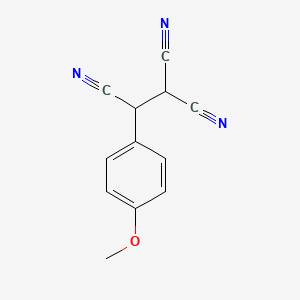
![3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane](/img/structure/B1654352.png)


